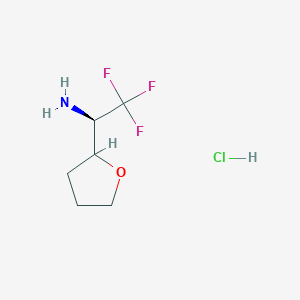

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hcl

Description

The compound (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine HCl is a chiral amine hydrochloride featuring a trifluoroethylamine backbone and a tetrahydrofuran (THF) substituent. The (1R)-stereochemistry confers specificity in biological interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C6H11ClF3NO |

|---|---|

Molecular Weight |

205.60 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1 |

InChI Key |

ZTMRBFTXWCXXJM-VVNPLDQHSA-N |

Isomeric SMILES |

C1CC(OC1)[C@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1CC(OC1)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis typically begins with commercially available and cost-effective starting materials:

- Tetrahydrofuran (THF) or its derivatives as the cyclic ether source.

- Trifluoroacetaldehyde or trifluoroethyl precursors to introduce the trifluoromethyl group.

- Amine sources or nitrogen nucleophiles for amination steps.

Key Synthetic Steps

The preparation generally involves a multi-step sequence combining ring formation, nucleophilic substitution, and amination:

Formation of the Tetrahydrofuran Ring: The THF moiety is either introduced directly from THF derivatives or constructed via cyclization reactions involving hydroxyalkyl intermediates.

Introduction of the Trifluoroethylamine Group: This is achieved by nucleophilic substitution or reductive amination using trifluoroacetaldehyde derivatives. The trifluoromethyl group is critical for imparting metabolic stability and electronic effects.

Chiral Control: The (1R)-configuration is ensured either by using chiral starting materials or employing asymmetric synthesis techniques such as chiral catalysts or auxiliaries.

Reduction and Amination: Reductive amination or catalytic hydrogenation with agents like sodium borohydride or lithium aluminum hydride is used to convert intermediates into the target amine.

Reaction Conditions

- Solvents such as ethyl acetate, dichloromethane, or tetrahydrofuran are commonly used.

- Catalysts may include palladium or copper complexes for substitution reactions.

- Temperature control is crucial, typically ranging from 0°C to reflux conditions depending on the step.

- pH adjustments are applied during amination and purification to optimize yield and selectivity.

Purification Techniques

- Column Chromatography: Silica gel chromatography is employed to separate the target compound from side products and unreacted materials.

- Recrystallization: Final purification is often achieved by recrystallization from suitable solvents, yielding the hydrochloride salt with high purity.

- Salt Formation: Conversion to the hydrochloride salt enhances crystallinity, stability, and solubility, facilitating isolation and handling.

Industrial Scale-Up Considerations

- Optimization of Reaction Parameters: To maximize yield and cost-efficiency, parameters such as reagent stoichiometry, solvent choice, temperature, and reaction time are finely tuned.

- Continuous Flow Synthesis: Adoption of continuous flow reactors improves reproducibility, safety, and scalability.

- Automated Synthesis Platforms: Automation reduces human error and increases throughput.

- Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are integrated to ensure batch consistency.

Comparative Data Table: Preparation Parameters

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | THF, trifluoroacetaldehyde | Same, with bulk procurement |

| Reaction Type | Multi-step nucleophilic substitution, reduction | Same, optimized for scale |

| Catalysts | Pd, Cu complexes | Same, with recycling and cost optimization |

| Solvents | Ethyl acetate, dichloromethane, THF | Greener solvents preferred, solvent recovery |

| Temperature Range | 0°C to reflux | Controlled, with heat exchangers |

| Purification | Column chromatography, recrystallization | Crystallization, filtration, continuous chromatography |

| Yield | Moderate to high (60-85%) | High (75-90%) with process optimization |

| Product Form | Free amine or HCl salt | Predominantly HCl salt for stability and handling |

Research Findings and Notes

- The trifluoromethyl group in the molecule stabilizes the amine via strong electron-withdrawing inductive effects, which influences reaction pathways and product stability.

- The tetrahydrofuran ring provides conformational rigidity and influences stereoselectivity during synthesis.

- Oxidation and reduction reactions on the amine group are feasible, providing routes for derivative synthesis.

- The hydrochloride salt form is preferred for its enhanced solubility and crystallinity, which is critical for pharmaceutical applications.

- Industrial methods emphasize green chemistry principles, including solvent recycling and minimizing hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Aromatic vs. Heterocyclic Moieties

The THF moiety in the target compound distinguishes it from analogs with aromatic or other heterocyclic substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties

*Calculated based on structural similarity.

Pharmacological and Structural Activity Relationships (SAR)

- Trifluoromethyl Group : The -CF3 group in all analogs enhances electronegativity and resistance to oxidative metabolism, a critical feature in CNS-targeting drugs like ulotaront (a TAAR1 agonist) .

- Chirality : The (1R)-configuration in the target compound may mirror the activity of (R)-configured analogs, such as (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine HCl, which show specificity in receptor binding .

- Heterocyclic Impact : THF’s ether oxygen may engage in hydrogen bonding, contrasting with sulfur-containing heterocycles (e.g., thiophene in ), which exhibit distinct electronic profiles .

Biological Activity

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, with the molecular formula and a molecular weight of approximately 205.60 g/mol, is a fluorinated amine compound that has garnered interest for its potential biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and tetrahydrofuran moiety, suggest possible interactions with various biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural attributes:

- Trifluoromethyl group : This feature can enhance lipophilicity and influence binding interactions.

- Tetrahydrofuran ring : This cyclic ether may contribute to the compound's stability and solubility in biological environments.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.60 g/mol |

| CAS Number | 2089682-37-9 |

The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is hypothesized to involve interactions with neurotransmitter systems or metabolic pathways. The trifluoromethyl group may enhance binding affinity to specific receptors, potentially influencing neurotransmission and metabolic processes.

Interaction Studies

Preliminary studies suggest that (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride may interact with various biological targets. Research into its binding affinities with neurotransmitter receptors (such as serotonin or dopamine receptors) could provide insights into its pharmacological potential.

Case Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of several fluorinated amines to serotonin receptors. It was found that compounds with trifluoromethyl groups exhibited enhanced receptor affinity compared to their non-fluorinated counterparts. While specific data on (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride remains limited, its structural similarities suggest potential effectiveness in modulating serotoninergic activity.

Case Study 2: Metabolic Pathway Influence

Research has indicated that fluorinated compounds can influence metabolic pathways by altering enzyme kinetics. For instance, fluorinated amines have been shown to affect the activity of cytochrome P450 enzymes. Given the structure of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, further investigation into its effects on metabolic enzymes could reveal significant insights into its biological activity.

Summary of Findings

The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride appears promising based on its unique chemical structure and preliminary interaction studies. However, comprehensive research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future Directions

Further studies are recommended to:

- Conduct detailed binding affinity assays : Understanding how this compound interacts with specific receptors will clarify its potential therapeutic applications.

- Investigate metabolic effects : Exploring how this compound affects metabolic pathways will help assess its safety and efficacy as a pharmaceutical agent.

- Explore in vivo studies : Animal models can provide essential data on the pharmacokinetics and pharmacodynamics of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.